molecular formula C9H5ClN2 B2872060 5-Chloro-1H-indole-2-carbonitrile CAS No. 1374452-17-1

5-Chloro-1H-indole-2-carbonitrile

Cat. No.: B2872060
CAS No.: 1374452-17-1
M. Wt: 176.6
InChI Key: JSXIGJLWKPLXKE-UHFFFAOYSA-N
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Description

5-Chloro-1H-indole-2-carbonitrile is a derivative of indole . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . An approach for the preparation of polysubstituted indole-2-carbonitriles through a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles is described . The Sonogashira, Suzuki–Miyaura, Stille and Heck cross-couplings afforded a variety of di-, tri- and tetra-substituted indole-2-carbonitriles .


Molecular Structure Analysis

The molecular structure of this compound consists of a C9H5ClN2 formula . Indole is an important heterocyclic system that provides the skeleton to many compounds .


Chemical Reactions Analysis

Indole derivatives have been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives . The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions .


Physical and Chemical Properties Analysis

This compound is soluble in chloroform, hexane, and methanol, but insoluble in water . It should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place .

Scientific Research Applications

  • Nucleophilic Reactivity Studies : The reactivity of indole structures like 5-Chloro-1H-indole-2-carbonitrile has been studied in detail. These compounds exhibit significant nucleophilicity, which is crucial for various organic reactions. For instance, Lakhdar et al. (2006) explored the kinetics of coupling between different indole structures and benzhydryl cations, providing insights into their reactivity parameters (Lakhdar et al., 2006).

  • Synthesis and Process Optimization : In the field of pharmaceutical synthesis, such as the production of Vilazodone, this compound derivatives have been used. Karadeolian et al. (2018) developed a continuous flow process for the reductive deoxygenation of a related compound, highlighting advantages like increased yield and purity (Karadeolian et al., 2018).

  • Conversion into 3-Aminoindole-2-Carbonitriles : Research by Michaelidou and Koutentis (2009) demonstrated the conversion of 2-(4-Chloro-5H-1,2,3-dithiazolylideneamino)benzonitriles into 3-aminoindole-2-carbonitriles, expanding the utility of such compounds in synthetic chemistry (Michaelidou & Koutentis, 2009).

  • C-C Bond Formation and Pharmaceutical Applications : Kumar et al. (2012) synthesized 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives and evaluated their phosphodiesterase 4 (PDE4) inhibitory properties, demonstrating potential pharmaceutical applications (Kumar et al., 2012).

  • Catalyzed Cyclization Reactions : Festa et al. (2018) studied the DBU-catalyzed alkyne-imidate cyclization of 1-(Propargyl)indol-2-carbonitriles, including derivatives of this compound, leading to the synthesis of 1-alkoxypyrazino[1,2-a]indoles, highlighting the versatility of these compounds in synthesis (Festa et al., 2018).

  • Cross-Coupling Reactions and Functionalization : The work of Hrizi et al. (2021) on the preparation of polysubstituted indole-2-carbonitriles, including cross-coupling reactions, sheds light on the functionalization of these compounds for creating diverse molecular architectures (Hrizi et al., 2021).

  • Fluorescence Properties and Synthesis of Pyrido[1,2-a]indoles : Zalte et al. (2020) demonstrated the synthesis of 9-aminopyrido[1,2-a]indoles from N-(Propargyl)indole-2-carbonitriles, which are known for their fluorescence properties. This research highlights the potential of this compound derivatives in material science and sensor technologies (Zalte et al., 2020).

  • Potential in Anticancer Research : Radwan et al. (2020) synthesized a series of novel tetrazolopyrimidine-6-carbonitrile compounds, including derivatives of this compound, and evaluated their cytotoxic activity against various cancer cell lines, highlighting the compound's potential in anticancer research (Radwan et al., 2020).

Safety and Hazards

While specific safety and hazard information for 5-Chloro-1H-indole-2-carbonitrile was not found, related compounds such as 5-Chloroindole-2-carboxylic acid have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are also of interest thanks to their nitrile function . The derivatives of 2-cyanoindoles gained considerable attention in recent years because of their great importance in biological sciences .

Properties

IUPAC Name

5-chloro-1H-indole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXIGJLWKPLXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374452-17-1
Record name 5-chloro-1H-indole-2-carbonitrile
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